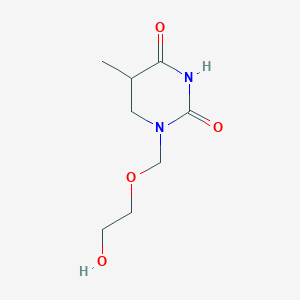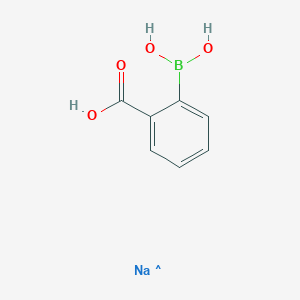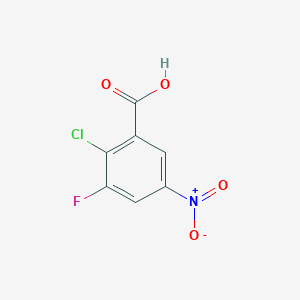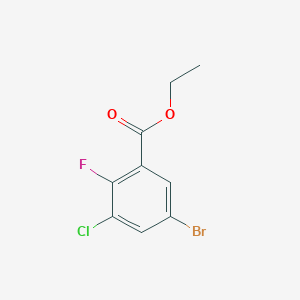
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione, also known as acyclothymidine, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves several steps. One method includes the synthesis of 2-acetoxyethoxymethylacetate using ethylene glycol and paraformaldehyde. This is followed by the acetylation of guanine using N,N-dimethylacetamide as a solvent in a sulfuric acid catalyst at 110 to 150°C. The resulting product is then reacted with 9-(2-acetoxyethoxymethyl)guanine to obtain 9-(2-hydroxyethoxymethyl)-2-acetylguanine. Finally, the acetyl group is removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of sulfuric acid as a catalyst and N,N-dimethylacetamide as a solvent. These methods are designed to reduce production costs, simplify processes, and produce the compound in high purity (more than 99.5%) .
化学反応の分析
Types of Reactions
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antiviral properties.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT): Another pyrimidone derivative with antiviral properties.
Dihydroalkoxybenzyloxopyrimidine (DABO): A compound with a similar structure and mechanism of action.
Uniqueness
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner.
特性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h6,11H,2-5H2,1H3,(H,9,12,13) |
InChIキー |
FCPNQCPZWDUDJE-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)NC1=O)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)









![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)

